1-(7-Bromo-1H-indazol-1-yl)ethanone is a synthetic organic compound belonging to the indazole family, characterized by a bromine atom at the 7th position of the indazole ring and an ethanone group at the 1st position. Indazoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound has garnered attention due to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
The compound is classified as an indazole derivative with the molecular formula and a molecular weight of approximately 227.07 g/mol. It is available through various chemical suppliers and databases, including BenchChem and SynQuest Labs, which provide detailed information regarding its synthesis and applications in scientific research .
The synthesis of 1-(7-Bromo-1H-indazol-1-yl)ethanone typically involves two main steps:
The molecular structure of 1-(7-Bromo-1H-indazol-1-yl)ethanone can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 227.07 g/mol |
IUPAC Name | 1-(7-bromoindazol-1-yl)ethanone |
InChI | InChI=1S/C9H7BrN2O/c1-6(13)12-9-7(5-11-12)3-2-4-8(9)10/h2-5H,1H3 |
InChI Key | OERWCDJFJQROCH-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC2=C(N1)C(=CC=C2)Br |
The structure reveals a planar indazole moiety with an ethanone substituent that influences its reactivity and potential biological interactions.
1-(7-Bromo-1H-indazol-1-yl)ethanone is versatile in its chemical reactivity:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions, allowing for the synthesis of diverse derivatives with tailored properties.
The mechanism of action for 1-(7-Bromo-1H-indazol-1-yl)ethanone primarily involves its interaction with biological targets. The compound's bromine atom and ethanone group enhance its reactivity, allowing it to bind effectively to enzymes, receptors, and other proteins. This interaction can lead to modulation of various biological pathways, including inhibition of specific enzymes or receptor binding that alters cellular functions .
The compound exhibits typical characteristics associated with indazole derivatives:
Relevant chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents like DMSO |
These properties indicate its potential for use in various chemical environments typical in laboratory settings .
The applications of 1-(7-Bromo-1H-indazol-1-yl)ethanone are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2